Gadofosveset -

Gadofosveset

Catalog Number: EVT-10964083
CAS Number:
Molecular Formula: C33H40GdN3Na3O15P
Molecular Weight: 975.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gadofosveset is an injectable, intravascular, amphiphilic gadolinium-based contrast agent (GBCA) used with magnetic resonance angiography (MRA) imaging. Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group. Upon injection, gadofosveset binds reversibly to endogenous serum albumin which increases its intravascular retention time compared to non-protein binding contrast agents. The serum albumin binding also increases T1-relaxivity of gadofosveset. This produces an increase in signal intensity of blood, thereby enhancing the visualization of blood vessels upon MRA and may aid in the diagnosis of certain blood vessels and heart disorders.
Gadofosveset Trisodium is the trisodium salt form of gadofosveset, an injectable, intravascular, amphiphilic gadolinium-based contrast agent (GBCA) used with magnetic resonance angiography (MRA) imaging. Gadofosveset is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative with a diphenylcyclohexylphosphate group. Upon injection, gadofosveset binds reversibly to endogenous serum albumin which increases its intravascular retention time compared to non-protein binding contrast agents. The serum albumin binding also increases T1-relaxivity of gadofosveset. This produces an increase in signal intensity of blood, thereby enhancing the visualization of blood vessels upon MRA and may aid in the diagnosis of certain blood vessels and heart disorders.
Overview

Gadofosveset is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of vascular structures. It is known for its high relaxivity properties, which improve the contrast of images during MRI procedures, particularly in assessing blood volumes and vascular perfusion. Gadofosveset is classified as a blood pool agent due to its ability to remain in the vascular system longer than traditional gadolinium agents, making it suitable for specific imaging applications, such as evaluating myocardial blood volume and venography.

Source and Classification

Gadofosveset is derived from the complexation of gadolinium ions with a specific ligand. It is classified under the category of paramagnetic contrast agents due to its paramagnetic properties, which significantly enhance the magnetic resonance signal. The compound is marketed under the trade name Vasovist and was developed for use in MRI to provide detailed images of blood vessels and tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of gadofosveset involves several steps, including the preparation of a stable gadolinium complex. The process typically includes:

  1. Formation of the Gadolinium Complex: Gadolinium ions are complexed with a ligand that enhances stability and solubility in physiological conditions.
  2. Purification: The synthesized compound undergoes purification processes such as chromatography to remove impurities and ensure high purity levels.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of gadofosveset.

The specific patent detailing the synthesis process describes methods for manufacturing gadofosveset trisodium monohydrate, focusing on optimizing yield and purity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Gadofosveset has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula is represented as C22H38N5O10PNa3Gd\text{C}_{22}\text{H}_{38}\text{N}_5\text{O}_{10}\text{P}\text{Na}_3\text{Gd}. The structural representation includes various functional groups that contribute to its binding properties and solubility:

  • Gadolinium Ion: Central paramagnetic ion responsible for enhancing MRI signals.
  • Phosphate Groups: Contribute to solubility in aqueous environments.
  • Alkyl Chains: Enhance lipophilicity, aiding in the agent's distribution within the body.

The detailed structure can be represented as follows:

GadofosvesetGd3++Ligand\text{Gadofosveset}\rightarrow \text{Gd}^{3+}+\text{Ligand}
Chemical Reactions Analysis

Reactions and Technical Details

Gadofosveset primarily participates in reversible binding reactions with serum albumin, which affects its relaxivity properties. The binding can be described by the following equilibrium:

Gadofosvesetfree+AlbuminGadofosvesetbound+Albumin\text{Gadofosveset}_{\text{free}}+\text{Albumin}\rightleftharpoons \text{Gadofosveset}_{\text{bound}}+\text{Albumin}

This reversible reaction is crucial for its function as a contrast agent, allowing it to remain in circulation longer while providing enhanced imaging through increased T1 relaxivity when bound .

Mechanism of Action

Process and Data

The mechanism of action of gadofosveset involves its interaction with water protons in tissues during MRI scanning. Upon administration, gadofosveset binds transiently to serum albumin, which alters its relaxivity properties:

  1. Relaxation Enhancement: Bound gadofosveset exhibits higher T1 relaxivity compared to its unbound form, leading to brighter images on MRI.
  2. Blood Pooling: Its prolonged circulation time allows for better visualization of vascular structures and assessment of blood volume.

Studies have shown that gadofosveset's half-life in the bloodstream is approximately 48 minutes, making it effective for dynamic imaging studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 600 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under physiological conditions but sensitive to light and heat.
  • Relaxivity Values: Varies depending on concentration and binding state; typically higher when bound to albumin.

These properties make gadofosveset an effective agent for enhancing MRI images, particularly in vascular imaging .

Applications

Scientific Uses

Gadofosveset is primarily used in medical imaging applications:

  • Magnetic Resonance Angiography (MRA): Enhances visualization of blood vessels.
  • Assessment of Myocardial Blood Volume: Useful in cardiac imaging studies to evaluate perfusion.
  • Contrast Enhanced Magnetic Resonance Venography: Assists in evaluating venous structures within the body.

Research continues into expanding its applications, including potential uses in other imaging modalities or therapeutic contexts .

Molecular Design & Mechanism of Action

Supramolecular Complexation with Serum Albumin

Gadofosveset functions as a reversible macromolecular complex through non-covalent interactions with human serum albumin (HSA), the predominant plasma protein. This binding confers prolonged intravascular retention compared to conventional extracellular gadolinium-based contrast agents (GBCAs). The diphenylcyclohexyl phosphate moiety integrated into the gadolinium chelate structure serves as a high-affinity anchor for HSA’s hydrophobic binding pockets, primarily Domain II (Sudlow site I) [3] [5]. This site specificity ensures predictable binding behavior across physiological conditions.

The binding stoichiometry follows a 1:1 model (one Gadofosveset molecule per HSA molecule), but exhibits positive cooperativity at higher concentrations. At clinically administered doses (0.03 mmol/kg), approximately 80-90% of circulating Gadofosveset is protein-bound, confining it predominantly within the vascular compartment. This dramatically alters its pharmacokinetics, increasing the plasma half-life to ~18.5 hours compared to minutes for non-binding GBCAs [1] [5]. The supramolecular complex possesses an effective molecular weight exceeding 90 kDa (HSA + Gadofosveset), minimizing extravasation through intact endothelium and enabling high-resolution steady-state angiography.

Table 1: Key Supramolecular Binding Parameters of Gadofosveset-HSA Complex

ParameterValueMeasurement ConditionsFunctional Significance
Binding Constant (Kd)0.54 ± 0.08 × 10-3 mol/LHuman plasma, 37°C [3]Defines fraction of bound vs. free agent
Primary Binding SiteHSA Domain II (Sudlow Site I)Isothermal titration calorimetry [3]Determines specificity and accessibility
Bound Fraction (Clinical Dose)80-90%In vivo human studies [1]Governs intravascular retention and distribution
Stoichiometry1:1 (Gadofosveset:HSA)Equilibrium dialysis [5]Predicts concentration-dependent behavior

Reversible Protein-Binding Thermodynamics & Kinetics

The interaction between Gadofosveset and HSA is governed by a dynamic equilibrium characterized by rapid association and dissociation rates, crucial for its efficacy and safety profile. Thermodynamic studies reveal the binding is primarily driven by hydrophobic interactions (ΔG ~ -30 kJ/mol), supplemented by weaker electrostatic forces. The negative Gibbs free energy change (ΔG) confirms spontaneity, while enthalpy-entropy compensation (ΔH ≈ -15 kJ/mol, TΔS ≈ +15 kJ/mol) indicates that hydrophobic desolvation of the interacting surfaces provides a major driving force [3] [5].

Kinetic analyses demonstrate rapid complex formation:

  • Association Rate (kon): ~104 M-1s-1 – Facilitated by the accessibility of HSA’s binding pocket and the lipophilicity of the diphenylcyclohexyl group.
  • Dissociation Rate (koff): ~10-2 s-1 – Ensures the complex has sufficient stability for prolonged imaging windows while allowing eventual renal clearance of the unbound fraction.

This fast exchange kinetics (τM ~ 100 ms for the bound state) is critical for the relaxivity enhancement mechanism (see Section 1.3). The binding equilibrium responds dynamically to changing HSA concentrations, ensuring consistent performance across patients with normal albumin levels. Importantly, the dissociation constant (Kd ~ 0.54 mM) positions Gadofosveset optimally: high enough affinity for significant protein binding at clinical doses, yet low enough to prevent saturation and ensure reversible binding essential for eventual clearance [3] [5].

Table 2: Thermodynamic and Kinetic Parameters of Gadofosveset-HSA Binding

ParameterSymbolValueMethodImplication
Dissociation ConstantKd540 ± 80 µMIsothermal Titration Calorimetry [3]Moderate affinity enables reversible binding
Association Rate Constkon(8.5 ± 1.2) × 103 M-1s-1Stopped-flow fluorescence [3]Rapid complex formation post-injection
Dissociation Rate Constkoff(4.6 ± 0.7) × 10-2 s-1Stopped-flow fluorescence [3]Ensures complex does not persist indefinitely
Gibbs Free EnergyΔG-30.2 ± 1.5 kJ/molCalculated from Kd [3]Spontaneous binding
Enthalpy ChangeΔH-15.1 ± 2.0 kJ/molITC [3]Contribution from direct interactions
Entropy ContributionTΔS+15.1 ± 2.5 kJ/molCalculated (ΔG = ΔH - TΔS) [3]Dominant role of hydrophobic interactions

Relaxivity Enhancement Mechanisms at Clinical Field Strengths

Relaxivity (r1), defined as the longitudinal relaxation rate enhancement per mmol/L concentration of gadolinium, is the core determinant of Gadofosveset’s efficacy. Its r1 undergoes a dramatic increase upon HSA binding due to synergistic modulation of key molecular parameters affecting water proton relaxation:

  • Reduced Molecular Tumbling (Rotational Correlation Time - τR):Unbound Gadofosveset has a τR of ~100 ps, typical for small molecules. Upon binding to HSA (MW ~66 kDa), its effective τR increases to ~10 nanoseconds. This ~100-fold slowing of rotation brings τR closer to the Larmor frequency of water protons (~60 MHz at 1.5 T, ~120 MHz at 3 T). This resonance condition maximizes the efficiency of dipolar relaxation mechanisms governed by the Solomon-Bloembergen-Morgan (SBM) theory. Consequently, r1 at 1.5 T increases from ~5 mM-1s-1 (free) to ~50 mM-1s-1 (bound) – a 10-fold enhancement [1] [3] [5].

  • Optimized Inner-Sphere Water Exchange Rate (τM):Gadofosveset, like other Gd(III) complexes, shortens T1 by coordinating water molecules in its inner coordination sphere (q = 1 for Gadofosveset) and facilitating proton exchange. The water exchange rate (kex = 1/τM) must be sufficiently fast to allow rapid diffusion of relaxed protons into the bulk medium. Albumin binding subtly modulates τM. While the precise value for Gadofosveset-bound HSA is debated, data suggest τM is maintained in the optimal range (~100-300 ns) for high relaxivity at clinical field strengths (0.5-3 T) [3] [8]. This prevents the bound complex from suffering from the "too slow exchange" limit that plagues some macromolecular contrast agents.

  • Secondary Relaxation Contributions:The HSA-bound complex provides a large surface area for interactions with outer-sphere water molecules diffusing near the paramagnetic center. Furthermore, the presence of multiple Gadofosveset molecules on a single HSA (though 1:1 is primary, transient higher order binding can occur) could enable proton-proton relay mechanisms or electronic cross-relaxation between nearby Gd3+ ions, potentially adding minor contributions to the overall relaxivity enhancement [3].

Table 3: Relaxivity Enhancement of Gadofosveset upon HSA Binding

ConditionField StrengthRelaxivity (r1, mM-1s-1)Enhancement FactorDominant Mechanism Activated
Free (Unbound)0.47 T (20 MHz)18.5BaselineInner-sphere, fast rotation
Bound to HSA0.47 T (20 MHz)47.5~2.6xSignificantly increased τR
Free (Unbound)1.5 T (64 MHz)5.0 - 6.0BaselineInner-sphere, fast rotation
Bound to HSA1.5 T (64 MHz)45.0 - 52.0~8-10xOptimized τR near Larmor frequency
Free (Unbound)3.0 T (128 MHz)4.0 - 4.5BaselineInner-sphere, fast rotation
Bound to HSA3.0 T (128 MHz)35.0 - 40.0~8-9xOptimized τR near Larmor frequency

Data compiled from [1] [3] [5]. Values represent ranges reported in human plasma at 37°C.

This field strength dependence highlights a crucial design triumph: Gadofosveset maintains high relaxivity across the clinically most relevant field strengths (1.5T and 3T) due to the favorable tuning of τR by HSA binding. The relaxivity peak for albumin-bound Gadofosveset occurs near 60 MHz (approximately 1.4 T), aligning perfectly with widespread clinical scanner field strengths [3] [5].

Structural Determinants of Albumin Affinity

The exceptional albumin-binding affinity and specificity of Gadofosveset are not serendipitous but stem from meticulous molecular engineering centered on a bifunctional design:

  • Gadolinium Chelate Core (Hydrophilic Domain):Gadofosveset utilizes a DTPA (diethylenetriaminepentaacetate) backbone modified at one carboxylate arm. DTPA provides a stable octadentate cage for Gd3+ (q=1), minimizing the risk of toxic free Gd3+ release. Thermodynamic stability constants (log Ktherm ~22.1) and conditional stability (pG ~18.5 at pH 7.4) are critical for safety but do not directly govern HSA affinity [1] [7].

  • Diphenylcyclohexyl Phosphate Moiety (Hydrophobic Anchor):This structural element is the cornerstone of albumin binding. Key features include:

  • Extended Aromatic Surface: The two phenyl rings and the rigid cyclohexyl ring create a large, planar hydrophobic surface perfectly complementing the shape and chemical environment of HSA’s Sudlow Site I. This drives binding via the hydrophobic effect [3] [5].
  • Phosphate Linker: The phosphate group serves a dual role. It acts as the covalent linker between the hydrophobic anchor and the Gd-DTPA core. More importantly, it can form electrostatic interactions and hydrogen bonds with polar/charged residues (e.g., Arginine 257, Lysine 195, Serine 202) lining the entrance of the HSA binding pocket, enhancing specificity and affinity beyond pure hydrophobicity [3] [5].
  • Stereochemistry:The chiral center at the carbon linking the phosphodiester to the DTPA backbone (R-configuration in Gadofosveset) is crucial. Studies with enantiomers demonstrate significantly reduced albumin affinity for the S-isomer, highlighting the precise steric fit required within the asymmetric HSA binding pocket [3].

  • Reversibility by Design:The use of non-covalent interactions (hydrophobic, electrostatic, H-bonding) rather than irreversible covalent bonds ensures the complex can dissociate. The phosphodiester linkage is specifically chosen over more stable linkages (e.g., phosphotriester or amide) to allow eventual enzymatic cleavage (e.g., by phosphatases) contributing to metabolic pathways, although gadofosveset shows minimal metabolism (<1%) [1] [5].

Properties

Product Name

Gadofosveset

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.